molecular formula C9H11ClN4O2 B1530474 1-(3-Chloro-5-nitropyridin-2-YL)piperazine CAS No. 1368438-85-0

1-(3-Chloro-5-nitropyridin-2-YL)piperazine

Cat. No.: B1530474
CAS No.: 1368438-85-0
M. Wt: 242.66 g/mol
InChI Key: HPFXUNSJCYQVBD-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-nitropyridin-2-yl)piperazine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and nitro groups, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-nitropyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the nitration of 3-chloropyridine followed by the introduction of the piperazine ring. The reaction conditions typically include the use of nitric acid and sulfuric acid for nitration, and subsequent reaction with piperazine under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-nitropyridin-2-yl)piperazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly as an anti-tubercular agent.

  • Industry: The compound may find applications in the production of materials and chemicals.

Mechanism of Action

The mechanism by which 1-(3-Chloro-5-nitropyridin-2-yl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(3-Chloro-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as 1-(5-nitropyridin-2-yl)piperazine and N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl). These compounds share structural similarities but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific substitution pattern and potential for diverse applications.

Properties

IUPAC Name

1-(3-chloro-5-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c10-8-5-7(14(15)16)6-12-9(8)13-3-1-11-2-4-13/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFXUNSJCYQVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735864
Record name 1-(3-Chloro-5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368438-85-0
Record name 1-(3-Chloro-5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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